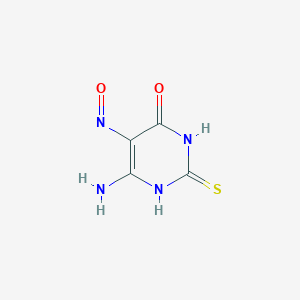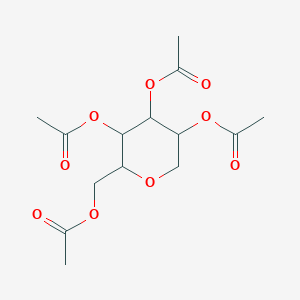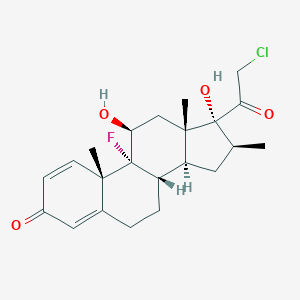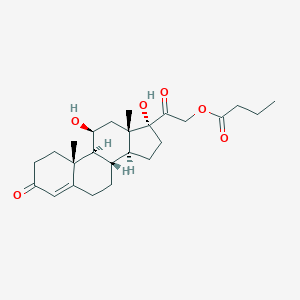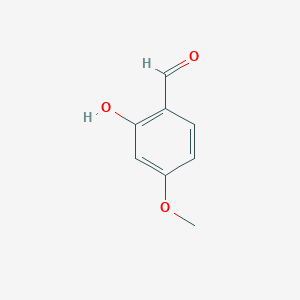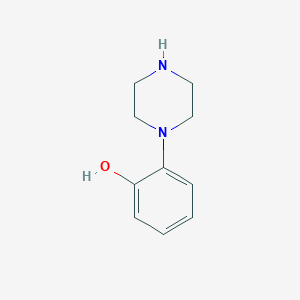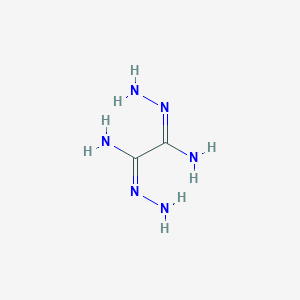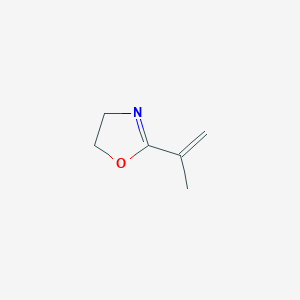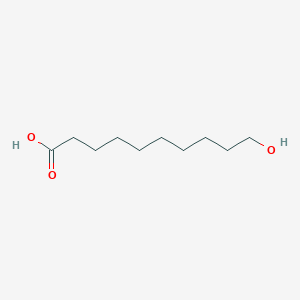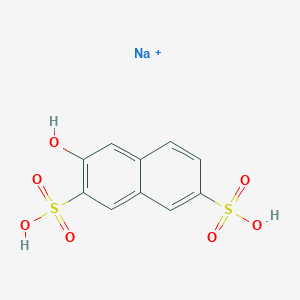
N8-Acetylspermidine dihydrochloride
Overview
Description
Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride is a chemical compound with the molecular formula C12H28N4O · 2HCl It is a derivative of acetamide and is characterized by the presence of an aminopropyl and aminobutyl group
Mechanism of Action
Target of Action
N8-Acetylspermidine dihydrochloride primarily targets acetylspermidine deacetylase , an enzyme involved in the metabolism of polyamines . It also plays a role in regulating ischemic cardiac apoptosis, which is a process of programmed cell death that occurs in response to ischemic injury .
Mode of Action
This compound acts as a substrate for acetylspermidine deacetylase . . This compound’s interaction with its targets leads to changes in enzyme activity, which can affect various cellular processes.
Biochemical Pathways
The compound is involved in the polyamine metabolic pathway. Polyamines, such as spermidine, are organic compounds that play crucial roles in cellular processes like DNA stabilization, protein synthesis, and cell growth . This compound is rapidly deacetylated back to spermidine by acetylspermidine deacetylase , affecting the balance of polyamines in the cell and potentially influencing these cellular processes.
Result of Action
The action of this compound can lead to changes in the levels of polyamines within the cell, impacting various cellular processes. For instance, it has been associated with the regulation of ischemic cardiac apoptosis, potentially influencing cardiac function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride typically involves the reaction of acetamide with appropriate amine derivatives. One common method involves the reaction of acetamide with 1,4-diaminobutane and 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to obtain the desired dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminopropyl)acetamide
- N-(4-Aminobutyl)acetamide
- N-(3-Aminopropyl)butylamine
Uniqueness
Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride is unique due to its specific structure, which includes both aminopropyl and aminobutyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
34450-15-2 |
|---|---|
Molecular Formula |
C9H22ClN3O |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[4-(3-aminopropylamino)butyl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H21N3O.ClH/c1-9(13)12-8-3-2-6-11-7-4-5-10;/h11H,2-8,10H2,1H3,(H,12,13);1H |
InChI Key |
YHLWLRMLRCXNOW-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCCNCCCN.Cl.Cl |
Canonical SMILES |
CC(=O)NCCCCNCCCN.Cl |
melting_point |
202 - 203 °C |
Key on ui other cas no. |
34450-15-2 |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
34450-15-2 (di-hydrochloride) |
Synonyms |
N-[4-[(3-Aminopropyl)amino]butyl]acetamide Dihydrochloride; N-[4-[(3-Aminopropyl)amino]butyl]acetamide Hydrochloride (1:2) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



